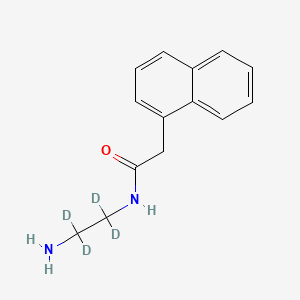
N-(2-Aminoethyl)-1-naphthylacetamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4: is a deuterated derivative of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene-1-carboxylic acid and 2-aminoethanol-d4.
Formation of Naphthalene-1-carboxylic Acid Chloride: Naphthalene-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
Amidation Reaction: The acid chloride is then reacted with 2-aminoethanol-d4 in the presence of a base such as triethylamine to form N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 has several scientific research applications:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biochemical Research: Employed in studies involving enzyme kinetics and receptor binding assays.
Drug Development: Investigated for its potential as a drug candidate or as a labeled compound in pharmacokinetic studies.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of deuterium can affect the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide: The non-deuterated version of the compound.
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d3: A partially deuterated derivative.
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d5: A fully deuterated derivative with an additional deuterium atom.
Uniqueness
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 is unique due to its specific deuterium labeling, which can influence its chemical and physical properties. This makes it valuable for studies involving isotope effects, metabolic stability, and pharmacokinetics.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17)/i8D2,9D2 |
InChI Key |
OJWZEVNPRJDAME-LZMSFWOYSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)CC1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
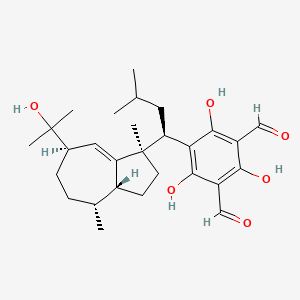
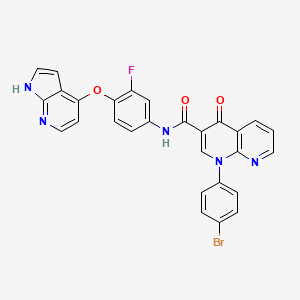
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
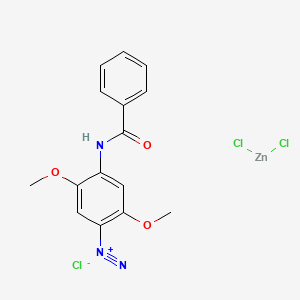
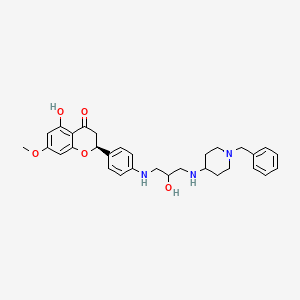
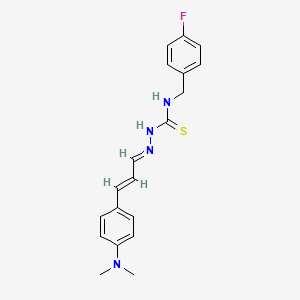
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
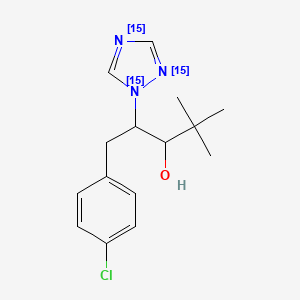
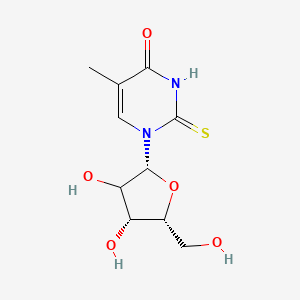
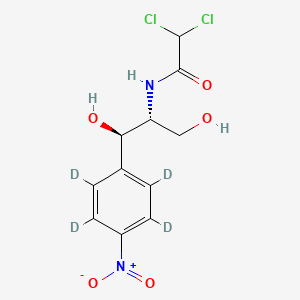

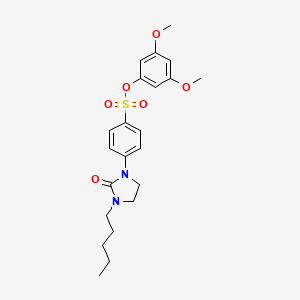
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)
